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Compound of Interest

Compound Name:
2,2,4-Trichloro-1,1,1-

trifluorobutane

CAS No.: 175401-04-4

Cat. No.: B067673

Get Quote

The complex drug delivery systems and synthetic pathways we design today are built upon the

foundational physical chemistry of simple alkyl halides. In the early history of organic chemistry,

1-chlorobutane and 1-bromobutane served as critical models for understanding nucleophilic

substitution (SN1/SN2) and conformational isomerism.

Historically, gas-phase electron diffraction and ab initio calculations revealed that gaseous 1-

chlorobutane exists in a complex conformational equilibrium—comprising approximately 50%

gauche-anti, 25% anti-anti, and 15% gauche-gauche conformers[1]. This structural flexibility,

combined with the polarizability of the carbon-halogen bond, made early halogenated butanes

indispensable as alkylating agents. Understanding this baseline reactivity was the crucial first

step toward engineering butanes for highly specific, targeted applications.

1,4-Dibromobutane: The Bifunctional Linker in Drug
Discovery
The true pharmacological utility of halogenated butanes emerged with the application of 1,4-

dibromobutane. Nitrogen-based heterocycles are ubiquitous in pharmacology, comprising
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approximately 60% of all small-molecule drugs[2]. In this space, 1,4-dibromobutane acts as a

highly efficient dielectrophile, allowing for the precise construction of 4-carbon alkyl bridges

between distinct pharmacophores.

Causality in Experimental Design: Why utilize a 4-carbon linker? In the design of sigma

receptor ligands (e.g., indole-based derivatives), a 4-carbon chain provides the exact spatial

geometry required to bridge the primary binding pocket and the secondary hydrophobic

accessory site of the receptor without introducing excessive lipophilicity. Why dibromo instead

of dichloro? The bromide ion is a superior leaving group due to its larger atomic radius and

polarizability. This permits milder reaction conditions (0°C to room temperature), preventing the

thermal degradation or unwanted polymerization of sensitive heterocyclic precursors[3].

Self-Validating Protocol: Synthesis of 1-(4-
Bromobutyl)indole
This protocol details the first stage of synthesizing indole-based sigma receptor ligands,

incorporating built-in validation checkpoints to ensure system integrity[3].

Initiation & Deprotonation: Dissolve 17.1 mmol of indole in 25 mL of anhydrous N,N-

dimethylformamide (DMF). Add 68.3 mmol of potassium hydroxide (KOH) and 0.54 mmol of

tetrabutylammonium iodide (TBAI) under mechanical stirring.

Causality: KOH deprotonates the indole nitrogen. TBAI acts as a phase-transfer catalyst; it

undergoes a Finkelstein-like halogen exchange with 1,4-dibromobutane in situ, generating

a highly reactive alkyl iodide intermediate that accelerates the reaction.

Alkylation: Stir the mixture at room temperature for 45 minutes, then cool the vessel strictly

to 0°C. Dropwise, add 1,4-dibromobutane.

Validation Checkpoint: Temperature control at 0°C is critical to prevent symmetrical bis-

alkylation. If the reaction spikes in temperature, the batch risks dimerization.

Propagation: Stir for 15 minutes at 0°C, then allow the system to warm to room temperature

for 1 hour.

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The complete

disappearance of the indole starting material spot validates reaction completion.
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Quenching & Extraction: Pour the mixture into 70 mL of distilled water. Extract with

methylene chloride (3 × 50 mL).

Validation Checkpoint: A clear phase separation must occur. The dense methylene

chloride (bottom layer) contains the product, while the aqueous layer (top) traps the DMF

and inorganic salts.

Indole
+ KOH + TBAI

in DMF (0°C to RT)

1,4-Dibromobutane
Addition

 Deprotonation 1-(4-Bromobutyl)indole
Intermediate

 Alkylation 1-Cyclohexylpiperazine
+ K2CO3 (60°C, 2h)

 Nucleophilic
Substitution Target Compound

(Sigma Receptor Ligand)
 Final Coupling
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Workflow for the synthesis of indole-based sigma receptor ligands using 1,4-dibromobutane.

Perfluorobutane: Revolutionizing Contrast-
Enhanced Ultrasound (CEUS)
The most advanced clinical application of halogenated butanes involves the complete

substitution of hydrogen with fluorine, yielding perfluorobutane (1,1,1,2,2,3,3,4,4,4-

decafluorobutane). Unlike its reactive brominated cousins, perfluorobutane is a highly inert,

heavy gas used as the core of microbubble ultrasound contrast agents (e.g., Sonazoid)[4].

Causality in Formulation: Early ultrasound contrast agents utilized air or nitrogen, which rapidly

dissolved into the bloodstream, limiting the imaging window to mere seconds. Perfluorobutane

possesses a high molecular weight (238.03 g/mol ) and extremely low aqueous solubility[4].

This drastically reduces the rate of gas diffusion across the microbubble shell, extending the in

vivo half-life and allowing for prolonged Kupffer-phase imaging of hepatocellular carcinomas[5].

The gas is encapsulated in a monomolecular membrane of hydrogenated egg yolk

phosphatidyl serine (HEPS), providing the necessary elasticity to undergo non-linear oscillation

when struck by ultrasound waves[4].

Self-Validating Protocol: Reconstitution of
Perfluorobutane Microbubbles

Preparation: Obtain a single vial containing 16 μL of lyophilized Sonazoid (perfluorobutane

gas + HEPS lipid shell) and a 2-mL bottle of sterile water for injection[4].
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Reconstitution: Using the supplied vented filter spike, inject the 2 mL of sterile water into the

Sonazoid vial.

Causality: The vented spike prevents pressure buildup, ensuring the delicate lipid shells

are not mechanically sheared during fluid transfer.

Agitation: Manually mix the vial for exactly 1 minute.

Validation Checkpoint: Visually inspect the vial. A successful reconstitution yields a "milky

white, homogeneous suspension" containing approximately 1 × 10⁹ microspheres/mL

(diameter 2–3 μm)[4]. If the solution appears clear, translucent, or contains visible

aggregates, the lipid encapsulation has failed, and the protocol must be aborted.
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Mechanism of action for perfluorobutane microbubbles in contrast-enhanced ultrasound

imaging.

Quantitative Data & Comparative Analysis
To synthesize the physicochemical differences that dictate the applications of these

halogenated butanes, I have compiled their core metrics into the following comparative matrix.

Compound
Chemical
Formula

Molecular
Wt. ( g/mol )

Boiling
Point (°C)

Primary
Function

Reactivity
Profile

1-

Chlorobutane
C₄H₉Cl 92.57 78.5

Solvent /

Alkylating

Agent

Moderate

electrophile;

undergoes

SN2

reactions

slowly.

1,4-

Dibromobuta

ne

C₄H₈Br₂ 215.90 197.0
Bifunctional

Linker

Strong

dielectrophile;

ideal for

forming cyclic

heterocycles.

Perfluorobuta

ne
C₄F₁₀ 238.03 -1.7

Ultrasound

Contrast

Core

Chemically

inert;

extremely low

aqueous

solubility.

Conclusion
From elucidating the basic tenets of stereochemistry to enabling the synthesis of complex

neuroactive therapeutics and revolutionizing diagnostic imaging, halogenated butanes

represent a masterclass in chemical evolution. By understanding the causality behind their

reactivity—or engineered lack thereof—scientists can continue to leverage these versatile

carbon scaffolds in next-generation drug design and medical diagnostics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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